molecular formula C12H19N3 B1608322 Dimethyl-(4-piperazin-1-YL-phenyl)-amine CAS No. 91703-23-0

Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Cat. No.: B1608322
CAS No.: 91703-23-0
M. Wt: 205.3 g/mol
InChI Key: GRJIAPLFQXLDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-(4-piperazin-1-YL-phenyl)-amine is a chemical compound that features a piperazine ring attached to a phenyl group, which is further substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-(4-piperazin-1-YL-phenyl)-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloronitrobenzene with piperazine, followed by reduction of the nitro group to an amine. The resulting 4-(piperazin-1-yl)aniline is then reacted with formaldehyde and dimethylamine to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-piperazin-1-YL-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Dimethyl-(4-piperazin-1-YL-phenyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl-(4-piperazin-1-YL-phenyl)-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-(4-piperazin-1-YL-phenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it particularly valuable in the development of drugs for neurological and psychiatric conditions.

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJIAPLFQXLDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406243
Record name DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91703-23-0
Record name DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (10 ml) was added to a solution of 1-(tert-butoxycarbonyl)-4-(4-dimethylaminophenyl)piperazine (2.01 g 6.58 mmol) in dichloromethane (20 ml) and the mixture stirred for 30 min at room temperature. The mixture was concentrated in vacuo and saturated aqueous potassium carbonate (100 ml) was cautiously added to the residue. The mixture was extracted with dichloromethane (3×100 ml), the extracts were washed with brine (50 ml), combined and dried (MgSO4). Concentration of the extracts gave 1-(4-dimethylaminophenyl)piperazine (1.14 g, 84%) as a cream solid; δH (DMSO-d6) 2.77 (6H, s, N(CH3)2), 2.79 (4H, m, 2×piperazinyl CH2), 2.86 (4H, m, 2×piperazinyl CH2), 2.86 (4H, m, 2×piperazinyl CH2), 6.68 (2H, m, ArH), and 6.82 (2H, m, ArH).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1-(tert-butoxycarbonyl)-4-(4-dimethylaminophenyl)piperazine
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Reactant of Route 2
Reactant of Route 2
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Reactant of Route 3
Reactant of Route 3
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Reactant of Route 4
Reactant of Route 4
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Reactant of Route 5
Reactant of Route 5
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Reactant of Route 6
Reactant of Route 6
Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.